5-Oxo-L-prolyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-leucyl-L-methioninamide
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Overview
Description
Septide is a synthetic peptide compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. Septide, in particular, has been studied for its potential therapeutic applications and its role in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Septide typically involves solid-phase peptide synthesis (SPPS), a method developed by Bruce Merrifield. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
For large-scale production, Septide can be synthesized using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide sequences simultaneously, increasing efficiency and reducing the risk of human error. Additionally, solution-phase synthesis can be employed for the production of longer peptides or when specific modifications are required.
Chemical Reactions Analysis
Types of Reactions
Septide can undergo various chemical reactions, including:
Oxidation: Septide can be oxidized to form disulfide bonds between cysteine residues, stabilizing its three-dimensional structure.
Reduction: Reduction reactions can break disulfide bonds, leading to a more flexible peptide structure.
Substitution: Amino acid residues in Septide can be substituted with other amino acids to modify its properties and functions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reducing agents: Dithiothreitol (DTT) or beta-mercaptoethanol can reduce disulfide bonds.
Substitution reagents: Amino acid derivatives with protecting groups are used in substitution reactions during peptide synthesis.
Major Products Formed
Oxidized Septide: Contains disulfide bonds, leading to a more rigid structure.
Reduced Septide: Lacks disulfide bonds, resulting in a more flexible peptide.
Modified Septide: Contains substituted amino acids, altering its properties and functions.
Scientific Research Applications
Septide has a wide range of applications in scientific research, including:
Chemistry: Septide is used as a model compound to study peptide synthesis, folding, and stability.
Biology: It serves as a tool to investigate protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Septide has potential therapeutic applications, including as a drug delivery vehicle, an antimicrobial agent, and a modulator of immune responses.
Industry: Septide is used in the development of biosensors, diagnostic assays, and as a component in various biotechnological applications.
Mechanism of Action
The mechanism of action of Septide depends on its specific sequence and structure. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or other proteins. This binding can activate or inhibit the target, leading to downstream effects on cellular pathways. For example, Septide may bind to a receptor on the cell surface, triggering a signaling cascade that results in a physiological response.
Comparison with Similar Compounds
Similar Compounds
Peptide YY: A peptide involved in appetite regulation and digestion.
Vasopressin: A peptide hormone that regulates water balance and blood pressure.
Oxytocin: A peptide hormone involved in social bonding and reproductive behaviors.
Uniqueness of Septide
Septide is unique due to its specific amino acid sequence and the ability to undergo various chemical modifications. These properties make it a versatile tool in research and potential therapeutic applications. Unlike some naturally occurring peptides, Septide can be synthesized with high precision and purity, allowing for detailed studies of its structure-function relationships.
Properties
IUPAC Name |
N-[1-[[1-[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H53N7O7S/c1-24(2)21-29(36(50)42-27(34(40)48)18-20-54-3)44-38(52)32-15-10-19-46(32)39(53)31(23-26-13-8-5-9-14-26)45-37(51)30(22-25-11-6-4-7-12-25)43-35(49)28-16-17-33(47)41-28/h4-9,11-14,24,27-32H,10,15-23H2,1-3H3,(H2,40,48)(H,41,47)(H,42,50)(H,43,49)(H,44,52)(H,45,51) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZURPUIMYJOIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H53N7O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83929-84-4 |
Source
|
Record name | Acetamide, N-[2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.471 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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